molecular formula C10H10FNS B13507375 1-(4-Fluorophenyl)cyclopropane-1-carbothioamide

1-(4-Fluorophenyl)cyclopropane-1-carbothioamide

Cat. No.: B13507375
M. Wt: 195.26 g/mol
InChI Key: QDSKATZGSYPUCQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropane-1-carbothioamide is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further connected to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)cyclopropane-1-carbothioamide typically involves the reaction of 4-fluorophenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)cyclopropane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

1-(4-Fluorophenyl)cyclopropane-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclopropane-1-carbothioamide involves its interaction with specific molecular targets. The compound’s carbothioamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)cyclopropane-1-carbothioamide
  • 1-(4-Methoxyphenyl)cyclopropane-1-carbothioamide
  • 1-(4-Nitrophenyl)cyclopropane-1-carbothioamide

Comparison: 1-(4-Fluorophenyl)cyclopropane-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its bromine, methoxy, or nitro-substituted counterparts .

Properties

Molecular Formula

C10H10FNS

Molecular Weight

195.26 g/mol

IUPAC Name

1-(4-fluorophenyl)cyclopropane-1-carbothioamide

InChI

InChI=1S/C10H10FNS/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)

InChI Key

QDSKATZGSYPUCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=S)N

Origin of Product

United States

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